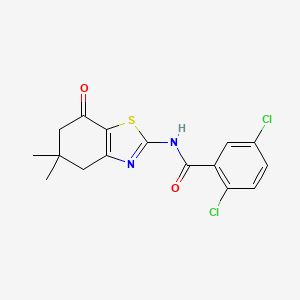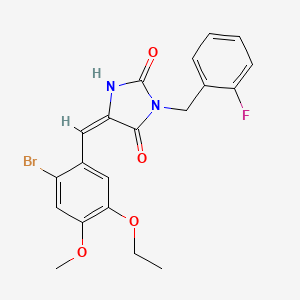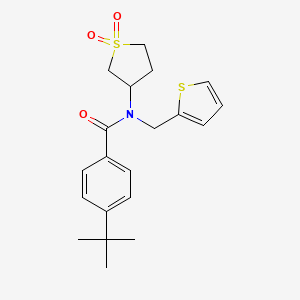![molecular formula C24H21N3O B11601960 6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11601960.png)
6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method includes the condensation of isatin with o-phenylenediamine, followed by further functionalization. The reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, modern methods may employ transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation or the use of nanoparticles as catalysts to enhance reaction efficiency and yield. For instance, copper-doped CdS nanoparticles have been used under microwave irradiation conditions . Cerium (IV) oxide nanoparticles have also shown effectiveness in aqueous medium reactions .
Chemical Reactions Analysis
Types of Reactions
6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: It can undergo substitution reactions, particularly at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties depending on the functional groups introduced.
Scientific Research Applications
6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It exhibits cytotoxic properties and is being explored for its anticancer potential.
Industry: The compound is used in the development of optoelectronic devices and materials.
Mechanism of Action
The mechanism of action of 6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its ability to intercalate into DNA, thereby disrupting the replication process and leading to cytotoxic effects . This compound targets specific molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline: Exhibits antiviral properties.
9-fluoro-6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline: Known for its cytotoxic effects.
Uniqueness
6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific functional groups, which enhance its chemical reactivity and potential applications in various fields. Its ethoxybenzyl group provides additional stability and solubility, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H21N3O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[(2-ethoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-3-28-22-11-7-4-8-17(22)15-27-21-13-12-16(2)14-18(21)23-24(27)26-20-10-6-5-9-19(20)25-23/h4-14H,3,15H2,1-2H3 |
InChI Key |
CMZVJNBKHRKFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(5-chloro-2-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11601885.png)
![3-(4-bromophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11601887.png)

![N-benzyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601913.png)
![ethyl (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601926.png)
![(5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601928.png)
![ethyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11601936.png)

![(3E)-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601942.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11601951.png)
![4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11601955.png)
![Ethyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]thiophene-3-carboxylate](/img/structure/B11601962.png)
![ethyl (5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601965.png)
